molecular formula C14H11FO4S B6409164 6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261912-99-5

6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409164
CAS No.: 1261912-99-5
M. Wt: 294.30 g/mol
InChI Key: KFOVRJRSTVVWFF-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of a fluorine atom at the 6th position and a methylsulfonyl group at the 3rd position of the phenyl ring attached to the benzoic acid core. Fluorinated benzoic acids are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-fluoro-6-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOVRJRSTVVWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691623
Record name 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-99-5
Record name 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom at the desired position on the aromatic ring.

    Sulfonylation: Introduction of the methylsulfonyl group using reagents such as methylsulfonyl chloride in the presence of a base.

    Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler fluorinated benzoic acids.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Fluorinated benzoic acids without the sulfonyl group.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid depends on its specific application:

    Biological Activity: It may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methylsulfonyl groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

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